2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide
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Description
The compound “2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a benzoyl group and a cyano group, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the benzoyl and cyano groups, and the coupling of these components together. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, a benzoyl group attached to the piperazine, and a propanamide group with a cyano group attached to one of its carbons . The presence of these functional groups will influence the compound’s physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution. The cyano group could act as a nucleophile in certain conditions, or be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and amide groups could increase its solubility in polar solvents . The compound’s reactivity, stability, and melting point would also be influenced by its molecular structure .Safety And Hazards
properties
IUPAC Name |
2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2/c1-14(2)20(4,13-22)23-18(26)15(3)24-8-10-25(11-9-24)19(27)16-6-5-7-17(21)12-16/h5-7,12,14-15H,8-11H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUHJCBLZQAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide |
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